An In-Depth Technical Guide to COTI-2: Chemical Structure, Synthesis, and Mechanism of Action
An In-Depth Technical Guide to COTI-2: Chemical Structure, Synthesis, and Mechanism of Action
Introduction
COTI-2 is a third-generation thiosemicarbazone, a class of compounds known for their metal-chelating properties and diverse biological activities. It is an orally bioavailable small molecule that has demonstrated significant potential as an antineoplastic agent.[1] Developed through a computational platform, CHEMSAS, COTI-2 was designed for high efficacy and low toxicity.[2] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis pathway, and the key signaling pathways modulated by COTI-2, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
COTI-2 is chemically classified as a thiosemicarbazone derivative. Its structure is characterized by a quinoline ring system linked to a piperazine moiety through a thiosemicarbazide linker.
IUPAC Name: N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide
Molecular Formula: C₁₉H₂₂N₆S
Molecular Weight: 366.5 g/mol
The thiosemicarbazone functional group is crucial for the biological activity of COTI-2, including its ability to interact with metal ions. The presence of both a hydrogen bond donor (N-H) and acceptor (C=S) in this moiety facilitates its interaction with biological targets.
Plausible Synthesis Pathway
The synthesis of COTI-2 can be envisioned through a convergent approach, culminating in the condensation of two key intermediates: 6,7-dihydro-5H-quinolin-8-one (3) and 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide (6) . This pathway is based on established principles of thiosemicarbazone synthesis.
Synthesis of Precursor 1: 6,7-dihydro-5H-quinolin-8-one (3)
A potential route to this quinolinone intermediate starts from 5,6,7,8-tetrahydroquinoline. The synthesis involves a regioselective nitrosation followed by hydrolysis of the resulting oxime.
Experimental Protocol:
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Nitrosation of 5,6,7,8-tetrahydroquinoline (1): 5,6,7,8-tetrahydroquinoline is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to regioselectively introduce a nitroso group, which tautomerizes to the oxime (2) .
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Hydrolysis of the Oxime (2): The oxime intermediate is then subjected to hydrolysis under acidic conditions to yield 6,7-dihydro-5H-quinolin-8-one (3) .
Synthesis of Precursor 2: 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide (6)
This thiosemicarbazide intermediate can be prepared from 1-(pyridin-2-yl)piperazine.
Experimental Protocol:
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Formation of the Isothiocyanate or a Related Intermediate: 1-(pyridin-2-yl)piperazine (4) is reacted with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide in the presence of a base, to form an isothiocyanate or a related reactive intermediate (5) .
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Reaction with Hydrazine: The intermediate (5) is then treated with hydrazine hydrate to yield the desired 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide (6) .
Final Condensation Step: Synthesis of COTI-2 (7)
The final step involves a condensation reaction between the ketone and the thiosemicarbazide.
Experimental Protocol:
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Condensation Reaction: 6,7-dihydro-5H-quinolin-8-one (3) and 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide (6) are dissolved in a suitable solvent, such as ethanol or isopropanol. A catalytic amount of acid (e.g., hydrochloric acid) is typically added to facilitate the reaction.
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Reaction Conditions: The mixture is heated under reflux for several hours.
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Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product, COTI-2 (7) , is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and pharmacokinetic properties of COTI-2.
Table 1: In Vitro Activity of COTI-2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) |
| U87-MG | Glioblastoma | Wild-Type | ~50 |
| SNB-19 | Glioblastoma | Mutant | ~75 |
| SW620 | Colorectal | Mutant | ~40 |
| COLO-205 | Colorectal | Wild-Type | ~60 |
| HCT-15 | Colorectal | Mutant | ~30 |
| SHP-77 | Small Cell Lung | Mutant | Not specified, but effective at low nM |
| OVCAR-3 | Ovarian | Mutant | Not specified, but effective at low nM |
| MDA-MB-231 | Breast (TNBC) | Mutant | ~100 |
| PCI13-pBabe | HNSCC | Null | ~20 |
| PCI13-wtp53 | HNSCC | Wild-Type | ~25 |
| PCI13-G245D | HNSCC | Mutant | ~15 |
Note: IC₅₀ values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[3][4]
Table 2: Pharmacokinetic Parameters of COTI-2 from Phase I Clinical Trial
| Parameter | Value |
| Time to Maximum Concentration (Tₘₐₓ) | 15 - 90 minutes |
| Half-life (t₁/₂) | 8 - 10 hours |
Data from a Phase I trial in patients with recurrent gynecologic cancer.[5]
Mechanism of Action and Signaling Pathways
COTI-2 exerts its anticancer effects through multiple mechanisms, primarily involving the reactivation of mutant p53 protein and the modulation of the AMPK/mTOR signaling pathway.
p53 Reactivation
A significant portion of human cancers harbor mutations in the p53 tumor suppressor gene, leading to a non-functional or oncogenic protein. COTI-2 has been shown to bind to mutant p53, inducing a conformational change that restores its wild-type function. This reactivation of p53 can lead to the induction of apoptosis or senescence in cancer cells.
AMPK/mTOR Pathway Modulation
COTI-2 has also been demonstrated to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway, independent of p53 status. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is common in cancer.
By activating AMPK, a key energy sensor in cells, COTI-2 can inhibit mTORC1 activity. This leads to a decrease in protein synthesis and cell growth, and can also induce apoptosis.
Key Experimental Protocols
The following are generalized protocols for key assays used to evaluate the efficacy of COTI-2.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
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Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Drug Treatment: Cells are treated with a range of concentrations of COTI-2 (and appropriate controls) and incubated for a specified period (e.g., 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
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Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
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Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
Protocol:
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Cell Seeding: A known number of cells are seeded into 6-well plates.
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Treatment: The cells are treated with various concentrations of COTI-2 for a defined period (e.g., 24 hours).
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Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.
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Fixing and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
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Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated by normalizing the number of colonies in treated wells to that in control wells.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
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Cell Culture and Treatment: Cells are cultured and treated with COTI-2 for a specified time.
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Cell Harvesting: Both adherent and floating cells are collected.
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Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
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Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate cell populations:
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Conclusion
COTI-2 is a promising anticancer agent with a multi-faceted mechanism of action. Its ability to reactivate mutant p53 and inhibit the AMPK/mTOR pathway provides a strong rationale for its development as a targeted therapy for a wide range of cancers. The preclinical data, supported by early clinical findings, highlight its potential to address significant unmet needs in oncology, particularly in tumors harboring p53 mutations. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility, both as a monotherapy and in combination with other anticancer agents.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. researchgate.net [researchgate.net]
